4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is systematically named according to IUPAC rules as follows:
The structural representation of the molecule includes a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, 4, and 5. Key structural features include:
- A chlorine atom at position 4.
- Methyl groups at positions 1 and 5.
- A carbohydrazide functional group (-CONHNH₂) at position 3.
The molecular structure is further defined by the following notations:
| Property | Value |
|---|---|
| SMILES | CC1=C(C(=NN1C)C(=O)NN)Cl |
| InChI | InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) |
| InChIKey | DFWIFXSMPUBZKW-UHFFFAOYSA-N |
These notations provide precise machine-readable descriptions of the compound’s connectivity and stereochemical features.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number :
Alternative chemical names and synonyms include:
These designations reflect variations in naming conventions across chemical databases and literature.
Molecular Formula and Weight Analysis
The compound’s molecular formula and molecular weight are derived from its atomic composition:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClN₄O |
| Molecular Weight | 188.61 g/mol (theoretical: 188.62 g/mol) |
Breakdown of Molecular Weight Calculation :
- Carbon (C) : 6 × 12.01 = 72.06 g/mol
- Hydrogen (H) : 9 × 1.008 = 9.07 g/mol
- Chlorine (Cl) : 1 × 35.45 = 35.45 g/mol
- Nitrogen (N) : 4 × 14.01 = 56.04 g/mol
- Oxygen (O) : 1 × 16.00 = 16.00 g/mol
- Total : 72.06 + 9.07 + 35.45 + 56.04 + 16.00 = 188.62 g/mol
The slight discrepancy between reported (188.61 g/mol) and theoretical values arises from rounding differences in atomic mass constants.
Properties
IUPAC Name |
4-chloro-1,5-dimethylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWIFXSMPUBZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The Chinese patent CN103923012A details a robust method for introducing chlorine at the 4-position of pyrazoles. In this approach, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with DMF facilitating the generation of a reactive chlorinating species. Optimal conditions include reflux for 8–16 hours, yielding 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid in 50–60% yield.
Reaction Conditions
- Solvent: Dichloromethane
- Catalyst: DMF (2.5 mol%)
- Temperature: Reflux (40°C)
- Time: 8–16 hours
Hypochlorous Acid-Based Chlorination
US Patent 5047551A describes an alternative method using hypochlorous acid (HOCl) or its salts. This aqueous-phase reaction occurs at pH 9–11 and 25°C, avoiding the use of hazardous SOCl₂. While this method is environmentally favorable, yields for 4-chloropyrazoles with electron-withdrawing groups (e.g., carboxylic acids) remain unreported, necessitating further validation.
Formation of the Carbohydrazide Moiety
The carboxylic acid group at position 3 is converted to carbohydrazide through a two-step process:
- Acid Chloride Formation: Treatment with SOCl₂ converts the carboxylic acid to its corresponding acid chloride.
- Hydrazine Reaction: Reaction with hydrazine hydrate in 1,4-dioxane under reflux for 7 hours affords the target carbohydrazide in 87% yield.
Characterization Data
- IR (KBr): 3208 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=O)
- ¹H NMR (400 MHz, CDCl₃): δ 2.56 (s, 3H, CH₃), 5.40 (s, 2H, NH₂), 11.83 (s, 1H, NH)
Comparative Analysis of Methodologies
| Parameter | Thionyl Chloride Method | Hypochlorous Acid Method |
|---|---|---|
| Yield | 50–60% | Not reported |
| Reaction Time | 8–16 hours | 1–3 hours |
| Solvent | Dichloromethane | Water |
| Environmental Impact | High (toxic reagents) | Low |
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like 1,4-dioxane enhance the nucleophilicity of hydrazine, improving carbohydrazide yields. Conversely, nonpolar solvents (e.g., benzene) reduce side reactions during chlorination but prolong reaction times.
Temperature Control
Exceeding 70°C during chlorination leads to decomposition of the pyrazole ring, as evidenced by diminished yields and spectral purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various substitutions that can lead to new derivatives with potentially enhanced properties.
| Application | Description |
|---|---|
| Synthesis of Heterocycles | Used in the preparation of more complex pyrazole derivatives. |
Research indicates that 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further development in medicinal chemistry.
| Biological Activity | Target Organisms | Reference |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | |
| Antifungal | Fungi (e.g., Candida species) |
Medicinal Chemistry
The compound is being explored for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or cancer progression.
| Medicinal Application | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Agricultural Chemistry
In agrochemicals, this compound is utilized in the formulation of pesticides and herbicides due to its efficacy against agricultural pests while maintaining safety for crops.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of this compound against several phytopathogenic fungi. Results indicated that it exhibited higher antifungal activity compared to traditional fungicides, suggesting its potential as an effective agricultural treatment.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that administration of this compound resulted in significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Pyrazole-3-carbohydrazide Derivatives
- Halogen Substitution : Replacing chlorine with bromine increases molar mass and density due to bromine’s higher atomic weight and polarizability. The bromo analog’s predicted pKa (~11.24) suggests moderate basicity, likely comparable to the chloro derivative .
- Alkyl Group Variation : The ethyl-substituted analog (1-ethyl vs. 1-methyl) retains the same molecular formula but may exhibit altered solubility and steric effects in reactions .
Functional Group Modifications: Hydrazide vs. Carboxamide
Table 3: Comparative Bioactivity of Pyrazole Derivatives
- Antimicrobial Activity : The carbohydrazide group’s nucleophilic NHNH₂ moiety may disrupt microbial cell walls, akin to the activity of N,N-dimethylhydrazide derivatives .
- Anticancer Potential: Structural analogs with benzoxazole or thiazole substituents (e.g., ) demonstrate binding to anticancer receptors, suggesting that chloro and methyl groups on pyrazole could enhance target affinity .
Biological Activity
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and significant biological effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₉ClN₄O, with a molecular weight of approximately 174.59 g/mol. The compound features a pyrazole ring with a chloro group at the 4-position, methyl groups at the 1 and 5 positions, and a carbohydrazide functional group at the 3-position. This unique structural arrangement contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method is the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The product is then isolated through filtration and recrystallization.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from various studies:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits considerable antimicrobial properties against various pathogens. For instance:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Effective against Staphylococcus aureus and Staphylococcus epidermidis |
These findings suggest that the compound can inhibit biofilm formation and has potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cancer cell lines. Notably:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induces apoptosis |
| NCI-H460 | 0.03 | Inhibits Aurora-A kinase |
| A549 | 0.39 | Induces autophagy |
These results indicate that this compound can effectively inhibit cancer cell proliferation through multiple mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are critical in cancer progression and inflammation .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in drug discovery:
- Study on Antitumor Activity : A study reported that pyrazole derivatives exhibited significant cytotoxic effects against various tumor cell lines with IC₅₀ values ranging from low micromolar concentrations .
- Antimicrobial Evaluation : Another study demonstrated that derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?
The synthesis typically involves condensation of pyrazole-3-carboxylic acid derivatives with hydrazine. For example, hydrazine derivatives react with 1H-pyrazole-3-carboxylic acid chloride to yield carbohydrazides . Friedel-Crafts acylation or coupling with aromatic diamines can further modify the structure . Key intermediates are characterized via IR (to confirm carbonyl and N-H stretches), and NMR (to verify substitution patterns and hydrazide formation), and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm, N-H at ~3200 cm) .
- NMR : NMR resolves methyl and chloro substituents, while NMR confirms carboxyhydrazide connectivity .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine precise bond lengths and angles, as demonstrated for structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of this compound derivatives?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Catalysis : Acid catalysts (e.g., HCl) improve condensation efficiency in hydrazide formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates isomers, while recrystallization removes byproducts .
Q. How do structural modifications influence biological activity, and what methodologies are used to assess this?
- Derivative Design : Substituents at the hydrazide moiety (e.g., aryl groups) enhance antimicrobial or anticonvulsant activity by modulating lipophilicity and hydrogen bonding .
- Activity Testing :
- QSAR Modeling : Computational tools correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Conformational Analysis : For conflicting NMR data, variable-temperature studies or DFT calculations identify rotameric equilibria (e.g., skew vs. planar conformers in related chlorinated compounds) .
- Biological Replicates : Statistical validation (e.g., ANOVA) minimizes variability in IC or MIC values .
- Crystallographic Validation : Resolve ambiguous NOE signals by comparing experimental and simulated spectra derived from X-ray structures .
Q. What computational tools are employed in retrosynthetic planning and structural analysis?
- Retrosynthesis : AI-driven platforms (e.g., Reaxys/Pistachio) predict feasible routes using reaction databases .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) screens derivatives for target binding (e.g., carbonic anhydrase or cyclooxygenase isoforms) .
- DFT Calculations : Analyze torsional barriers (e.g., CHCl rotamers) to interpret vibrational spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
